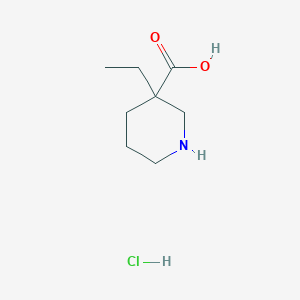

3-Ethylpiperidine-3-carboxylic acid hydrochloride

Overview

Description

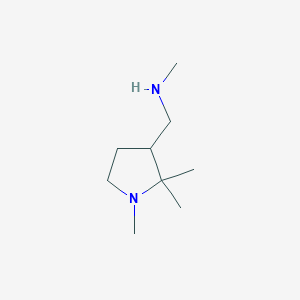

“3-Ethylpiperidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It is a derivative of piperidine , a six-membered ring that includes five methylene groups (-CH2-) and one amine group (-NH-) .

Molecular Structure Analysis

The molecular structure of “3-Ethylpiperidine-3-carboxylic acid hydrochloride” is based on the piperidine ring, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also includes an ethyl group and a carboxylic acid group .Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 3-Ethylpiperidine-3-carboxylic acid hydrochloride, play a significant role in biorenewable chemicals. They serve as precursors for numerous industrial chemicals produced fermentatively using engineered microbes. The study by Jarboe, Royce, and Liu (2013) highlights the impact of carboxylic acids on microbial inhibitors used in the food industry and explores metabolic engineering strategies to improve microbial robustness against these inhibitors (Jarboe, Royce, & Liu, 2013).

Solvent Development for Liquid-Liquid Extraction

In the context of producing organic acids through fermentative routes for bio-based plastics, Sprakel and Schuur (2019) review solvent developments for liquid-liquid extraction (LLX) of carboxylic acids. The study discusses advancements in solvents, including ionic liquids and traditional amine-based systems, for efficient carboxylic acid recovery from aqueous streams (Sprakel & Schuur, 2019).

Role in Plant Biology

Research on 1-aminocyclopropane-1-carboxylic acid (ACC), a simple carboxylic acid, by Van de Poel and Van Der Straeten (2014), illustrates its underestimated role in plant biology beyond being a precursor to ethylene. This study highlights ACC's various functions, including its metabolism by bacteria to enhance plant growth and its sophisticated transport mechanisms in plants (Van de Poel & Van Der Straeten, 2014).

Applications in Acidizing Operations

Alhamad, Alrashed, Al Munif, and Miskimins (2020) provide an intensive review on the use of organic acids, including 3-Ethylpiperidine-3-carboxylic acid hydrochloride, in acidizing operations for carbonate and sandstone formations in oil and gas operations. This review discusses the benefits of using organic acids over traditional HCl for formation damage removal, dissolution, and enhanced oil recovery processes (Alhamad et al., 2020).

Anticancer Potential of Cinnamic Acid Derivatives

The review by De, Baltas, and Bedos-Belval (2011) explores the anticancer potential of cinnamic acid derivatives, emphasizing the chemical versatility of the carboxylic acid functionality in synthesizing traditional and synthetic antitumor agents. This study underscores the importance of carboxylic acid derivatives in medicinal research, including their role in drug design and the development of new therapeutic agents (De, Baltas, & Bedos-Belval, 2011).

Future Directions

The future directions for “3-Ethylpiperidine-3-carboxylic acid hydrochloride” and other piperidine derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating their potential for future research and development.

properties

IUPAC Name |

3-ethylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-8(7(10)11)4-3-5-9-6-8;/h9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJGEVWGKLCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate-oxalate (2:1)](/img/structure/B1465849.png)

![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)

![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)

![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)